molecular formula C26H21N3O2 B302052 N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302052
M. Wt: 407.5 g/mol
InChI Key: WMDXNHGGMSKSGZ-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as AMIF-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. Additionally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to activate the Nrf2 pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential to inhibit cancer cell growth and protect neurons from oxidative stress and inflammation. However, one limitation is that the mechanism of action of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which may make it difficult to design experiments to fully explore its effects.

Future Directions

There are several future directions for the study of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One area of research could be to further explore its potential as an anti-cancer agent, particularly in vivo studies to assess its efficacy and toxicity. Additionally, further research could be done to fully elucidate the mechanism of action of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide could be studied in combination with other compounds to assess its potential for synergistic effects.

Synthesis Methods

The synthesis of N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1,4-naphthoquinone with 1-allyl-2-methylindole-3-carbaldehyde and hydrazine hydrate under reflux conditions. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.

properties

Product Name

N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-(2-methyl-1-prop-2-enylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-3-14-29-17(2)22(20-10-6-7-11-23(20)29)16-27-28-26(30)25-15-21-19-9-5-4-8-18(19)12-13-24(21)31-25/h3-13,15-16H,1,14H2,2H3,(H,28,30)/b27-16+

InChI Key

WMDXNHGGMSKSGZ-JVWAILMASA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC=C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.